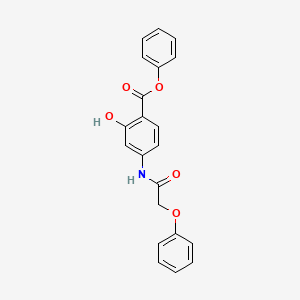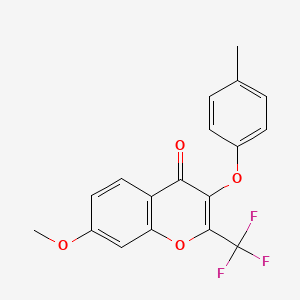![molecular formula C24H18ClNO6 B3587266 N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3587266.png)
N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide is a complex organic compound that features a combination of chlorophenyl, methoxyphenoxy, and chromenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide typically involves multiple steps:
Formation of the Chromenyl Core: The chromenyl core can be synthesized through a series of reactions starting from salicylaldehyde and an appropriate phenol derivative.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the chromenyl intermediate with 4-methoxyphenol under basic conditions to form the methoxyphenoxy-chromenyl intermediate.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the methoxyphenoxy-chromenyl intermediate with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenyl core can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenoxy)-4-oxochromen-7-yl]oxyacetamide.
Reduction: Formation of N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-hydroxychromen-7-yl]oxyacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Similar in structure but contains a trifluoromethyl group instead of the chromenyl core.
N-(4-chlorophenyl)-3,4-dimethoxybenzamide: Contains dimethoxy groups instead of the methoxyphenoxy and chromenyl groups.
Uniqueness
N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chromenyl core, in particular, distinguishes it from other similar compounds and may contribute to its potential bioactivity and applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO6/c1-29-17-6-8-18(9-7-17)32-22-13-31-21-12-19(10-11-20(21)24(22)28)30-14-23(27)26-16-4-2-15(25)3-5-16/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLRPVFSJZDWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 4-{[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B3587192.png)
![N-(2,5-dichlorophenyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3587194.png)


![2-(2-bromophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3587209.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2-isopropyl-5-methylphenoxy)acetate](/img/structure/B3587227.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3587235.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate](/img/structure/B3587243.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B3587250.png)

![Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate](/img/structure/B3587257.png)
![2-oxo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B3587265.png)
![N-benzyl-2-{[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3587277.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-cyclohexylbenzamide](/img/structure/B3587284.png)
